molecular formula C9H5N3O2 B12981400 2-(2-Nitrophenyl)malononitrile

2-(2-Nitrophenyl)malononitrile

Cat. No.: B12981400
M. Wt: 187.15 g/mol
InChI Key: GWDMDFHDMMNHQF-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)malononitrile is an organic compound with the molecular formula C9H5N3O2. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a 2-nitrophenyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Nitrophenyl)malononitrile can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 2-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or triethylamine. The reaction typically occurs in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form 2-(2-aminophenyl)malononitrile.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)malononitrile.

    Substitution: Various substituted malononitrile derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Nitrophenyl)malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)malononitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitrile and nitro groups. These functional groups allow the compound to undergo nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: The parent compound with two nitrile groups.

    2-(2-Aminophenyl)malononitrile: A reduced form of 2-(2-Nitrophenyl)malononitrile.

    Benzylidenemalononitrile: A derivative with a benzylidene group.

Uniqueness

This compound is unique due to the presence of both nitro and nitrile groups, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2-(2-nitrophenyl)propanedinitrile

InChI

InChI=1S/C9H5N3O2/c10-5-7(6-11)8-3-1-2-4-9(8)12(13)14/h1-4,7H

InChI Key

GWDMDFHDMMNHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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